molecular formula C22H19N5O4 B11511132 6-(4-methylphenyl)-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione

6-(4-methylphenyl)-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione

Cat. No.: B11511132
M. Wt: 417.4 g/mol
InChI Key: FUDXRGXMLQXLPF-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the triazole ring.

    Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, which typically involve the use of nitric acid and sulfuric acid as reagents.

    Aromatic Substitution: The 4-methylphenyl group is introduced via electrophilic aromatic substitution, often using Friedel-Crafts alkylation or acylation reactions.

    Final Cyclization and Methano Bridge Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst, tin(II) chloride, or sodium borohydride.

    Substitution: Halogens, alkylating agents, or acylating agents in the presence of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction of the nitro group would yield aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can modify the structure to enhance these activities and develop potential therapeutic agents.

Medicine

In medicinal chemistry, the compound can serve as a lead compound for drug development. Its structural features can be optimized to improve pharmacokinetic and pharmacodynamic properties, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The triazole ring and nitro group can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methylphenyl)-1-(2-aminophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione: Similar structure but with an amine group instead of a nitro group.

    6-(4-methylphenyl)-1-(2-hydroxyphenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

The presence of both the nitro group and the triazole ring in 6-(4-methylphenyl)-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H19N5O4

Molecular Weight

417.4 g/mol

IUPAC Name

10-(4-methylphenyl)-5-(2-nitrophenyl)-3,4,5,10-tetrazatetracyclo[5.5.1.02,6.08,12]tridec-3-ene-9,11-dione

InChI

InChI=1S/C22H19N5O4/c1-11-6-8-12(9-7-11)25-21(28)17-13-10-14(18(17)22(25)29)20-19(13)23-24-26(20)15-4-2-3-5-16(15)27(30)31/h2-9,13-14,17-20H,10H2,1H3

InChI Key

FUDXRGXMLQXLPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4N=NN5C6=CC=CC=C6[N+](=O)[O-]

Origin of Product

United States

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